molecular formula C20H17N3O3 B11551864 benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B11551864
M. Wt: 347.4 g/mol
InChI Key: UUGLDDDLQIXDDH-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring fused with a pyridine ring, and various functional groups such as amino, cyano, and carboxylate. These structural features make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) strategy. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out in an aqueous medium using thiourea dioxide as an efficient and reusable organic catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyran and pyridine rings can also participate in π-π stacking interactions, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Benzyl 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the pyran ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities, making each compound unique in its own right.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H17N3O3/c1-13-17(20(24)25-12-14-6-3-2-4-7-14)18(15-8-5-9-23-11-15)16(10-21)19(22)26-13/h2-9,11,18H,12,22H2,1H3

InChI Key

UUGLDDDLQIXDDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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